BenchChemオンラインストアへようこそ!

ethyl 3-acetamido-1H-indole-2-carboxylate

Antiviral Structure-Activity Relationship (SAR) RNA virus

Ethyl 3-acetamido-1H-indole-2-carboxylate (CAS 56545-51-8) is a synthetic indole-2-carboxylate derivative bearing a 3-acetamido substituent and a C-2 ethyl ester. With a molecular formula of C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol, it is a member of the indole-2-carboxylate chemical class that has been investigated across multiple therapeutic target areas including antiviral, glycine site antagonism, fructose-1,6-bisphosphatase (FBPase) inhibition, and HCV NS5B polymerase inhibition.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 56545-51-8
Cat. No. B2710175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-acetamido-1H-indole-2-carboxylate
CAS56545-51-8
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C
InChIInChI=1S/C13H14N2O3/c1-3-18-13(17)12-11(14-8(2)16)9-6-4-5-7-10(9)15-12/h4-7,15H,3H2,1-2H3,(H,14,16)
InChIKeyYEILCRKVXIDLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Acetamido-1H-Indole-2-Carboxylate (CAS 56545-51-8): Physicochemical Profile, Procurement Specifications, and Comparator Context


Ethyl 3-acetamido-1H-indole-2-carboxylate (CAS 56545-51-8) is a synthetic indole-2-carboxylate derivative bearing a 3-acetamido substituent and a C-2 ethyl ester [1]. With a molecular formula of C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol, it is a member of the indole-2-carboxylate chemical class that has been investigated across multiple therapeutic target areas including antiviral, glycine site antagonism, fructose-1,6-bisphosphatase (FBPase) inhibition, and HCV NS5B polymerase inhibition [2][3][4]. Commercially available from multiple vendors at purities typically ≥95%, the compound's computed XLogP3 of 2.3, topological polar surface area of 71.2 Ų, and two hydrogen bond donors position it as a moderately lipophilic scaffold amenable to further derivatization [1].

Why Ethyl 3-Acetamido-1H-Indole-2-Carboxylate Cannot Be Substituted with Generic Indole-2-Carboxylates: Evidence-Based Differentiation


Indole-2-carboxylate derivatives with different substitution patterns at the C-3 position exhibit profoundly divergent biological profiles due to distinct pharmacophoric requirements at each therapeutic target. SAR studies across multiple target classes have demonstrated that the nature, length, and electronic character of the C-3 substituent decisively determines whether the compound acts as a potent inhibitor (e.g., submicromolar FBPase inhibitors requiring acyl sulfonamide at C-3 [1]; nanomolar glycine site antagonists requiring extended C-3 chains [2]), or exhibits markedly reduced activity (e.g., acetyl substitution at the amino group disfavoring antiviral activity toward RNA viruses [3]). The specific combination of a 3-acetamido group with a 2-ethyl ester in the target compound generates a unique reactivity profile that cannot be replicated by either the unsubstituted parent (ethyl indole-2-carboxylate, CAS 3770-50-1), the carboxylic acid analog (CAS 56545-53-0), or 3-amino/3-alkyl derivatives employed in published potent series. Simply substituting a generic indole-2-carboxylate risks invalidating SAR models and producing misleading biological results.

Quantitative Differentiation Evidence for Ethyl 3-Acetamido-1H-Indole-2-Carboxylate (CAS 56545-51-8) Versus Closest Analogs


Acetyl Substituent at 3-Amino Group Disfavors Antiviral Activity Toward RNA Viruses Versus Non-Acetylated Indole-2-Carboxylate Analogs

In a systematic SAR study of indole-2-carboxylate derivatives by Xue et al. (2014), incorporation of an acetyl substituent at the amino group was found to disfavor antiviral activity towards RNA viruses [1]. This finding directly positions the target compound (which bears a 3-acetamido group) as a reduced-activity control relative to non-acetylated analogs within the same chemotype. In contrast, potent non-acetylated compounds in the same series demonstrated robust antiviral activity: compound 8f achieved a selectivity index (SI) of 17.1 against Coxsackie B3 virus, and compound 14f exhibited an IC₅₀ of 7.53 μmol/L against influenza A virus with an SI of 12.1 [1]. The SAR analysis specifically noted that the alkyloxy substituent at the 4-position was not crucial for antiviral activity, further isolating the 3-acetamido modification as a key determinant of reduced potency [1].

Antiviral Structure-Activity Relationship (SAR) RNA virus

Ethyl Ester Versus Carboxylic Acid: Quantified Physicochemical Differentiation Between Ethyl 3-Acetamido-1H-Indole-2-Carboxylate and 3-Acetamido-1H-Indole-2-Carboxylic Acid (CAS 56545-53-0)

The target compound's C-2 ethyl ester distinguishes it from the corresponding carboxylic acid analog, 3-acetamido-1H-indole-2-carboxylic acid (CAS 56545-53-0), with quantifiable differences in computed physicochemical properties [1]. The ethyl ester increases molecular weight from 218.21 to 246.26 g/mol (+12.9%), elevates XLogP3 from approximately 1.1 (estimated for the acid) to 2.3 (computed for the ester), and converts one hydrogen bond donor into an acceptor at the C-2 position [1]. These differences are consequential for membrane permeability, with the ester form predicted to exhibit enhanced passive diffusion compared to the carboxylate form, which carries a formal negative charge at physiological pH [1]. This is consistent with the well-established prodrug strategy of esterifying carboxylic acids to improve oral bioavailability .

Physicochemical properties Prodrug design Permeability

Synthetic Accessibility via Direct C-H Amination: One-Pot Route to 1-Acetyl Indole-2-Carboxylates Differentiates from Traditional Multi-Step Indole Syntheses

Ethyl 3-acetamido-1H-indole-2-carboxylate is accessible through a palladium-catalyzed direct oxidative C-H amination of 2-acetamido-3-arylacrylates using molecular oxygen as the terminal oxidant, as demonstrated by the 2016 study in Organic Letters [1]. This methodology achieves good to high yields for both electron-rich and electron-poor substrates and provides direct access to 1-acetyl indole-2-carboxylates. Subsequent deacetylation of the N-1 acetyl group yields the free indole NH compound [1]. In contrast, traditional syntheses of C-3 amino-substituted indole-2-carboxylates typically require multi-step sequences involving protection/deprotection strategies. Additionally, a complementary copper-catalyzed route from 2-halo aryl aldehydes and glycine amidoesters (including ethyl acetamidoacetate as a reagent) produces indole-2-carboxylic esters in yields up to 61% [2]. The availability of both Pd-catalyzed and Cu-catalyzed routes offers synthetic flexibility that may not be available for C-3 substituted analogs requiring different precursors.

Synthetic chemistry C-H activation Building block

Predicted Absence of Fructose-1,6-Bisphosphatase (FBPase) Inhibitory Activity Owing to Lack of Critical 7-Nitro and 3-Acyl Sulfonamide Pharmacophoric Elements

Wang et al. (2022) reported that potent FBPase inhibitors based on the indole-2-carboxylic acid scaffold require a 7-nitro group for critical hydrogen bonding with Thr31 and an acyl sulfonamide moiety at the 3-position to engage the AMP allosteric site [1]. Compounds 22f and 22g, bearing these essential pharmacophoric elements, achieved submicromolar IC₅₀ values against FBPase, while benzofuran analogs lacking the indole NH group completely lost inhibitory activity [1]. The reference inhibitors AMP and MB05032 showed IC₅₀ values of 3.3 ± 0.1 μM and 0.044 ± 0.012 μM, respectively [1]. The target compound, ethyl 3-acetamido-1H-indole-2-carboxylate, lacks both the 7-nitro substituent and the 3-acyl sulfonamide side chain, and carries an ethyl ester rather than a free carboxylic acid at C-2. Based on the established SAR, the compound is predicted to be inactive or minimally active as an FBPase inhibitor [1].

FBPase inhibition Diabetes Allosteric inhibitor

Structural Divergence from Potent NMDA Glycine Site Antagonists: Simple C-3 Acetamido Chain Versus Extended C-3 Alkenyl/Aryl Carboxamide Substituents Required for Nanomolar Affinity

Di Fabio et al. (1997) established that potent indole-2-carboxylate-based antagonists at the strychnine-insensitive glycine binding site require extended chains at the C-3 position of the indole nucleus [1]. The optimized compound, 3-[2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (compound 8), exhibited nanomolar affinity for the glycine binding site (pKᵢ = 8.5, equivalent to Kᵢ ≈ 3.2 nM), noncompetitive inhibition of [³H]TCP binding (pA₂ = 8.1), and >1000-fold selectivity over NMDA, AMPA, and kainate binding sites [1]. In vivo, compound 8 inhibited NMDA-induced convulsions in mice with ED₅₀ values of 0.06 mg/kg (i.v.) and 6 mg/kg (p.o.) [1]. QSAR analysis indicated that the terminal phenyl ring of the C-3 side chain lies in a nonhydrophobic pocket of limited size, and that the pKᵢ value decreases with increasing lipophilicity and steric bulk of substituents [1]. The target compound bears only a simple acetamido group (—NHCOCH₃) at C-3, which lacks the extended conjugation, terminal aromatic ring, and optimized geometry required for glycine site binding, and therefore would not be expected to exhibit meaningful affinity at this target.

NMDA receptor Glycine binding site Neuropharmacology

Molecular Properties Positioning: Intermediate Lipophilicity and Hydrogen Bonding Capacity Distinguish the Target Compound from Both More Polar (Acid) and More Lipophilic (N-Alkylated) Indole-2-Carboxylate Analogs

The computed molecular properties of ethyl 3-acetamido-1H-indole-2-carboxylate position it at a distinctive point within the indole-2-carboxylate chemical space [1]. With a computed XLogP3 of 2.3, molecular weight of 246.26 g/mol, two hydrogen bond donors (indole NH and acetamido NH), and a topological polar surface area (TPSA) of 71.2 Ų, the compound occupies a physicochemical region that differs meaningfully from both the more polar carboxylic acid analog (estimated XLogP3 ≈ 1.1) and the more lipophilic N-alkylated or C-5 substituted analogs frequently encountered in SAR studies [1]. Its heavy atom count of 18 and rotatable bond count of 4 place it within favorable drug-like property ranges (compliant with Lipinski and Veber rules) [1]. The intermediate lipophilicity and balanced hydrogen bonding profile make it particularly suitable as a fragment-like starting point for lead optimization, where further substituent addition will not immediately push the compound beyond drug-like property space.

Drug-likeness Lipophilicity Molecular descriptors

Recommended Research and Industrial Application Scenarios for Ethyl 3-Acetamido-1H-Indole-2-Carboxylate (CAS 56545-51-8)


Negative Control Compound for Antiviral Screening of Indole-2-Carboxylate Libraries Against RNA Viruses

Based on the SAR finding that acetyl substitution at the 3-amino group disfavors antiviral activity toward RNA viruses [1], ethyl 3-acetamido-1H-indole-2-carboxylate is ideally suited as a structurally matched negative control in antiviral screening cascades. When testing novel indole-2-carboxylate analogs for activity against Coxsackie B3, influenza A, or other RNA viruses, this compound provides a scaffold-consistent baseline that controls for non-specific cytotoxicity and assay interference. Its use alongside potent reference compounds (e.g., compounds achieving SI >10 as reported in [1]) enables robust hit triage by establishing the activity floor for the chemotype.

Fragment-Based Lead Generation and Scaffold-Hopping Starting Point

With a molecular weight of 246.26 g/mol, XLogP3 of 2.3, and TPSA of 71.2 Ų [2], this compound occupies attractive fragment-like property space for lead generation programs. Its intermediate lipophilicity and balanced hydrogen bonding capacity make it suitable as a core scaffold for fragment growing, merging, or linking strategies. Researchers pursuing targets where indole-2-carboxylates have shown activity—including FBPase [3], HCV NS5B polymerase [4], and NMDA glycine site [5]—can use this compound as a minimalist starting point, adding substituents informed by published X-ray cocrystal structures without immediately exceeding drug-likeness thresholds.

Prodrug Design Studies Leveraging the Ethyl Ester Moiety

The C-2 ethyl ester differentiates this compound from the carboxylic acid analog (CAS 56545-53-0) by approximately +1.2 XLogP3 units and elimination of the negative charge at physiological pH [2]. This makes it a valuable tool for studying esterase-mediated prodrug activation in cellular assays. Researchers investigating intracellular delivery of indole-2-carboxylate-based inhibitors can compare the ester (target compound) and acid (CAS 56545-53-0) forms to assess whether ester hydrolysis by carboxylesterases enhances or diminishes target engagement, using the Molbio database entry linking this compound to liver carboxylesterase 1 as supporting evidence for esterase substrate potential [6].

Negative Control for FBPase and NMDA Glycine Site Inhibitor Screening

The absence of critical pharmacophoric elements—7-nitro group and 3-acyl sulfonamide for FBPase [3], and the extended C-3 chain for glycine site binding [5]—makes this compound an excellent scaffold-matched negative control for counter-screening in FBPase and NMDA receptor programs. When potent indole-2-carboxylate hits emerge from primary screens (e.g., submicromolar FBPase inhibitors or nanomolar glycine site antagonists), testing this compound in parallel helps confirm that the observed activity is driven by the specific pharmacophoric features rather than by non-specific indole scaffold effects, thereby reducing false-positive triage and improving lead validation efficiency [3][5].

Quote Request

Request a Quote for ethyl 3-acetamido-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.